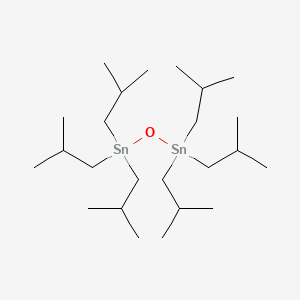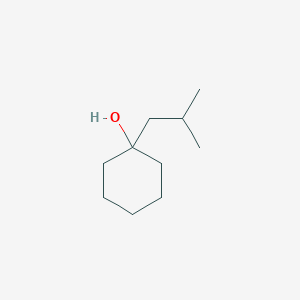![molecular formula C15H13N3O B13769878 N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes a dicyanobutadiene moiety and a 3-methylphenyl group
準備方法
The synthesis of N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4,4-dicyano-1,3-butadiene with 3-methylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is refluxed to facilitate the reaction, resulting in the formation of the desired compound .
化学反応の分析
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
科学的研究の応用
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers and electronic devices
作用機序
The mechanism of action of N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide involves its interaction with molecular targets through its dicyanobutadiene and 3-methylphenyl groups. These interactions can lead to the modulation of specific pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
類似化合物との比較
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide can be compared with similar compounds such as:
N-[(1E,3E)-3-(phenylimino)prop-1-en-1-yl]aniline: This compound has a similar structure but differs in the presence of a phenylimino group instead of the dicyanobutadiene moiety.
N,N’-dimethyl-1,3-propanediamine: Although structurally different, this compound shares some reactivity patterns with this compound.
These comparisons highlight the unique features of this compound, such as its dicyanobutadiene moiety, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C15H13N3O |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-12-5-3-7-15(9-12)18(13(2)19)8-4-6-14(10-16)11-17/h3-9H,1-2H3/b8-4+ |
InChIキー |
CCWOFCIFAYOGNC-XBXARRHUSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N(/C=C/C=C(C#N)C#N)C(=O)C |
正規SMILES |
CC1=CC(=CC=C1)N(C=CC=C(C#N)C#N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)

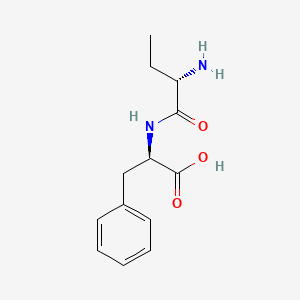
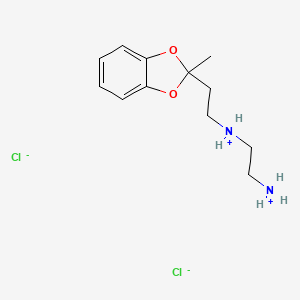
![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
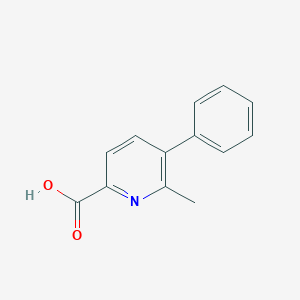

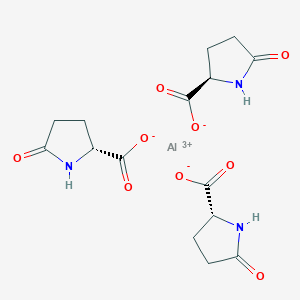
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
